

Camelliaside A CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Camelliaside A

Cat. No.: B12432865

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Camelliaside A: A Technical Guide for Researchers

Introduction

Camelliaside A is a flavonoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. As a natural product isolated from Camellia species, it is being investigated for its anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of **Camelliaside A**, including its chemical identifiers, biological activities, and detailed experimental protocols for key assays, aimed at researchers, scientists, and professionals in drug development.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for **Camelliaside A**.

Identifier	Value
CAS Number	135095-52-2[1]
PubChem CID	5748475[1]
Molecular Formula	C ₃₃ H ₄₀ O ₂₀ [1]
Molecular Weight	756.7 g/mol [1]
IUPAC Name	5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one[1]
InChI	InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)51-28-21(41)17(9-35)50-33(30(28)53-32-26(46)24(44)20(40)16(8-34)49-32)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25+,26+,28-,30+,31-,32-,33+/m0/s1[1]
InChIKey	WSDPAECYOJCNFT-XAGFQBShSA-N[1]
Canonical SMILES	C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)CO)O[C@H]4C(=C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)O)O)O">C@@HO[1]

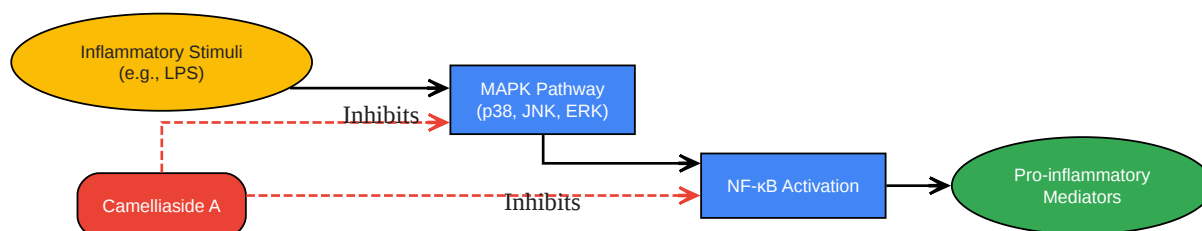
Biological Activities and Signaling Pathways

Camelliaside A has demonstrated noteworthy biological activities, primarily as an anti-inflammatory and antioxidant agent. These activities are attributed to its ability to modulate specific signaling pathways and inhibit key enzymes involved in inflammation and oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds isolated from *Camellia* species are often linked to the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. Extracts from *Camellia* have been shown to suppress the phosphorylation of key proteins in the MAPK cascade, such as p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), which in turn can inhibit the activation of the NF- κ B pathway. This pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes.

Logical Relationship of Anti-inflammatory Signaling Pathway



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Caption: Inhibition of MAPK and NF- κ B pathways by **Camelliaside A**.

One of the specific molecular targets of **Camelliaside A** is 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Camelliaside A has been shown to inhibit 5-lipoxygenase activity in rat basophilic leukemia (RBL-1) cells with a half-maximal inhibitory concentration (IC₅₀) of 390 μ M.

Enzyme Inhibitory Activity

Beyond its anti-inflammatory effects, **Camelliaside A** has been identified as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

Antioxidant Activity

The antioxidant properties of **Camelliaside A** are attributed to its ability to scavenge free radicals. This activity has been demonstrated in cell-free assays, where it scavenges superoxide radicals with an IC₅₀ value of 137.44 µM.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the biological activities of **Camelliaside A**.

Activity	Assay System	IC ₅₀ Value
5-Lipoxygenase Inhibition	RBL-1 cells	390 µM
Superoxide Radical Scavenging	Cell-free assay	137.44 µM
Monoamine Oxidase B Inhibition	Recombinant human MAO-B (cell-free)	1 µM (concentration for inhibition)

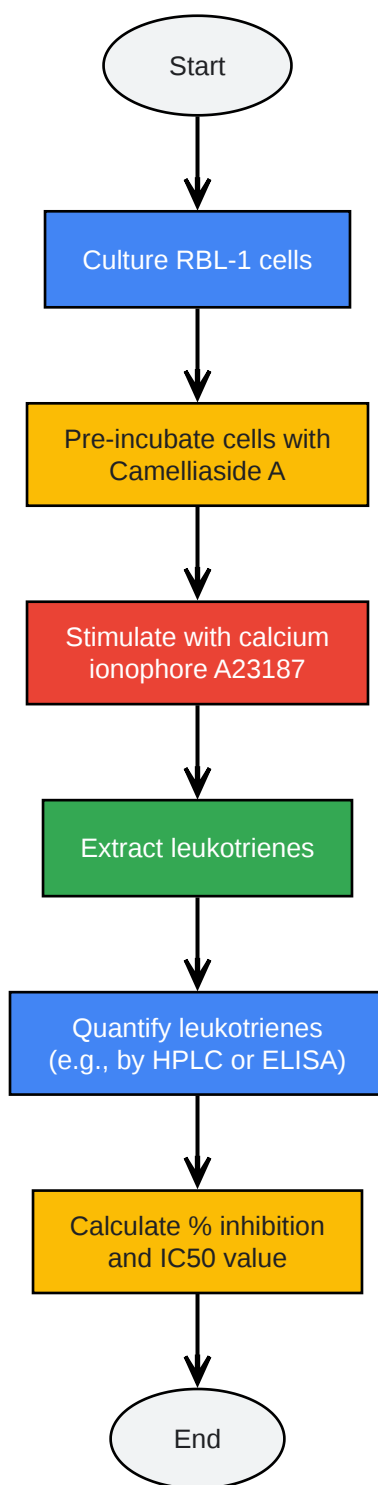
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned.

5-Lipoxygenase Inhibition Assay (RBL-1 Cells)

This protocol describes a cell-based assay to determine the inhibitory effect of a compound on 5-lipoxygenase activity.

Experimental Workflow for 5-Lipoxygenase Inhibition Assay



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Caption: Workflow for cell-based 5-LOX inhibition assay.

- **Cell Culture:** Culture rat basophilic leukemia (RBL-1) cells in appropriate media and conditions.
- **Compound Preparation:** Prepare stock solutions of **Camelliaside A** in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
- **Pre-incubation:** Incubate the RBL-1 cells with varying concentrations of **Camelliaside A** for a defined period.
- **Stimulation:** Induce 5-lipoxygenase activity by stimulating the cells with a calcium ionophore, such as A23187.
- **Extraction:** After incubation, terminate the reaction and extract the produced leukotrienes from the cell supernatant.
- **Quantification:** Analyze the quantity of leukotrienes (e.g., LTB₄) using a suitable method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **Camelliaside A** and determine the IC₅₀ value.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibition of recombinant human MAO-B.

- **Reagent Preparation:** Prepare assay buffer, a solution of recombinant human MAO-B, the fluorogenic substrate (e.g., kynuramine), and a solution of **Camelliaside A**.
- **Pre-incubation:** In a microplate, pre-incubate the MAO-B enzyme with different concentrations of **Camelliaside A**.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the kynuramine substrate.

- **Fluorescence Measurement:** Measure the fluorescence generated by the product of the reaction (4-hydroxyquinoline) at appropriate excitation and emission wavelengths over time.
- **Data Analysis:** Determine the rate of the reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and the IC_{50} value.

DPPH Radical Scavenging Assay

This spectrophotometric assay is commonly used to evaluate the antioxidant activity of a compound.

- **Reagent Preparation:** Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol). Prepare solutions of **Camelliaside A** at various concentrations.
- **Reaction Mixture:** In a microplate or cuvettes, mix the DPPH solution with the different concentrations of **Camelliaside A**.
- **Incubation:** Incubate the reaction mixtures in the dark at room temperature for a specified time.
- **Absorbance Measurement:** Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
- **Data Analysis:** The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance. Calculate the percentage of radical scavenging activity for each concentration and determine the IC_{50} value.

Conclusion

Camelliaside A presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and neuroprotective therapies. This guide provides a foundational understanding of its chemical properties and biological activities, along with standardized protocols to facilitate further research. The provided quantitative data and insights into its mechanism of action are intended to support the advancement of studies on this intriguing natural compound.

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- To cite this document: BenchChem. [Camelliaside A CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at:
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